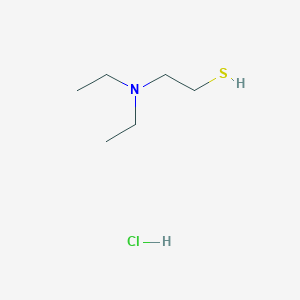

2-Diethylaminoethanethiol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(diethylamino)ethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXLTZBBDSDRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062078 | |

| Record name | Diethyl-2-mercaptoethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid with an unpleasant odor; [Aldrich MSDS] | |

| Record name | 2-Diethylaminoethanethiol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-52-5 | |

| Record name | (Diethylamino)ethanethiol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl-2-mercaptoethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl-2-mercaptoethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Diethylaminoethanethiol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4JV8V2VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Diethylaminoethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanethiol hydrochloride is a versatile organic compound with significant potential in various research and development sectors, particularly in the pharmaceutical industry. As a thiol-containing amine, its unique chemical structure imparts a range of biological activities, including antiviral, anticancer, and potential neuromodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and putative mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline solid, typically characterized by a strong, unpleasant odor characteristic of thiol compounds.[1] It is the hydrochloride salt of the parent compound, 2-(Diethylamino)ethanethiol, which enhances its stability and solubility in aqueous solutions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆ClNS | [3] |

| Molecular Weight | 169.72 g/mol | [4] |

| CAS Number | 1942-52-5 | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 170-175 °C | [4] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in water | [2] |

Spectral Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the diethylamino and ethanethiol (B150549) moieties. The ethyl groups will exhibit a triplet and a quartet pattern, while the methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms will appear as multiplets. The presence of the hydrochloride salt may cause shifts in the signals of the protons near the amine group.[7]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for the four unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments, with the carbons attached to the nitrogen and sulfur atoms appearing at characteristic downfield positions.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹.

-

N-H stretch (from the hydrochloride salt): A broad band in the region of 2400-2700 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

-

C-N stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.[8][9]

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl group.[4][10]

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from established procedures for related compounds.[11][12][13]

References

- 1. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1942-52-5: (Diethylamino)ethanethiol hydrochloride [cymitquimica.com]

- 3. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanethiol, 2-(diethylamino)- [webbook.nist.gov]

- 5. 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Diethylamino)ethanethiol Hydrochloride | 1942-52-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. This compound(1942-52-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(1942-52-5) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Diethylaminoethanethiol Hydrochloride (CAS: 1942-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Diethylaminoethanethiol hydrochloride (CAS: 1942-52-5), a versatile aminothiol (B82208) compound with significant applications in research and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a particular focus on its role as a radioprotective agent. Detailed experimental protocols for its synthesis and a mechanistic overview of its biological activity are provided to support its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid known for its unpleasant odor.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous solutions, which is advantageous for its handling and application in biological systems.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1942-52-5 | [1] |

| Molecular Formula | C₆H₁₆ClNS | [1] |

| Molecular Weight | 169.72 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 170-175 °C | [3] |

| Solubility | Soluble in water | [2] |

| IUPAC Name | 2-(diethylamino)ethanethiol;hydrochloride | [1] |

| Synonyms | 2-Diethylaminoethyl mercaptan hydrochloride, Diethyl-2-mercaptoethylammonium chloride | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: 1H NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 6H | -CH₂CH₃ |

| ~2.8 | Quartet | 4H | -CH₂ CH₃ |

| ~2.9 | Triplet | 2H | -N-CH₂ -CH₂-SH |

| ~3.2 | Triplet | 2H | -N-CH₂-CH₂ -SH |

| ~1.9 | Singlet (broad) | 1H | -SH |

| ~11.0 | Singlet (broad) | 1H | -NH ⁺ |

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Table 3: 13C NMR Spectroscopic Data (Representative)

| Chemical Shift (ppm) | Assignment |

| ~12 | -CH₂CH₃ |

| ~22 | -N-CH₂-CH₂ -SH |

| ~47 | -CH₂ CH₃ |

| ~51 | -N-CH₂ -CH₂-SH |

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2550 | Weak | S-H stretch |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~2400-2700 | Broad | N-H⁺ stretch |

Note: The presence of the broad N-H⁺ stretch is characteristic of the hydrochloride salt.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-diethylaminoethanol.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride

This procedure is adapted from established methods for the synthesis of dialkylaminoalkyl chlorides.

-

Materials: 2-diethylaminoethanol, thionyl chloride (SOCl₂), anhydrous dichloromethane, absolute ethanol.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-diethylaminoethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent.

-

The crude 2-(diethylamino)ethyl chloride hydrochloride can be purified by recrystallization from absolute ethanol.

-

Step 2: Synthesis of this compound from 2-(Diethylamino)ethyl chloride hydrochloride

This protocol is based on a patented method.

-

Materials: 2-(diethylamino)ethyl chloride hydrochloride, thiourea, sodium hydroxide.

-

Procedure:

-

React 2-(diethylamino)ethyl chloride hydrochloride with thiourea in an aqueous solution. The mixture is heated to 60-80°C for 2-4 hours to form the S-substituted isothiourea salt intermediate.

-

The resulting solution is then treated with a strong base, such as sodium hydroxide, and heated to induce alkaline hydrolysis of the isothiourea salt to yield 2-diethylaminoethanethiol.

-

Acidification of the reaction mixture with hydrochloric acid will then precipitate the desired this compound.

-

The product can be isolated by filtration, washed, and dried.

-

Applications in Drug Development and Research

Radioprotective Agent

This compound belongs to the class of aminothiols, which are well-documented for their radioprotective properties. These compounds are investigated for their potential to protect healthy tissues in patients undergoing radiotherapy and to mitigate the effects of radiation exposure.

Mechanism of Radioprotection:

The primary mechanism of radioprotection by aminothiols is believed to be through the scavenging of free radicals generated by the radiolysis of water upon exposure to ionizing radiation. These highly reactive species, such as hydroxyl radicals (•OH), can cause significant damage to cellular components, particularly DNA.

Caption: Mechanism of radioprotection by this compound.

The thiol group (-SH) in this compound can donate a hydrogen atom to neutralize free radicals, thus preventing them from damaging critical cellular structures like DNA.[1][4] Additionally, it is proposed that aminothiols can facilitate the chemical repair of damaged DNA and may also induce hypoxia in tissues, which can further reduce the formation of oxygen-dependent free radicals.[4]

Intermediate in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and a tertiary amine, allows for its incorporation into a variety of molecular scaffolds. It is used in the manufacturing of various active pharmaceutical ingredients (APIs) and advanced intermediates.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a chemical compound with significant utility in both fundamental research and pharmaceutical development. Its well-characterized physicochemical and spectroscopic properties, coupled with established synthetic routes, make it an accessible and valuable tool for chemists and pharmacologists. Its primary role as a radioprotective agent, underpinned by its free-radical scavenging capabilities, continues to be an active area of research with potential clinical applications. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the synthesis of novel molecules with therapeutic potential. This guide provides the necessary technical information for the safe and effective use of this compound in a research and development setting.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Mechanism of Action of Aminothiol Radioprotectors | Semantic Scholar [semanticscholar.org]

- 3. radiationresearch [radiation-research.kglmeridian.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Diethylaminoethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Diethylaminoethanethiol hydrochloride, a versatile reagent with significant applications in pharmaceutical synthesis and materials science. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its application in the synthesis of a key active pharmaceutical ingredient (API), and illustrates its role in this chemical transformation.

Core Compound Properties

This compound is a thiol-containing organic compound frequently utilized as a demethylating agent in organic synthesis. Its molecular structure, featuring both a reactive thiol group and a tertiary amine, makes it a valuable intermediate in the development of various pharmaceutical compounds.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 169.72 g/mol | [1] |

| Chemical Formula | C₆H₁₆ClNS | [1] |

| CAS Number | 1942-52-5 | [1] |

| Melting Point | 170-175 °C | [1] |

| Appearance | White crystalline solid with an unpleasant odor | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |

| Synonyms | 2-Diethylaminoethyl mercaptan hydrochloride, Diethyl-2-mercaptoethylammonium chloride |

Application in Pharmaceutical Synthesis

A significant application of this compound is its use as a reagent in the O-demethylation of aryl methyl ethers, a crucial step in the synthesis of various APIs. A notable example is the synthesis of Desvenlafaxine (B1082), the major active metabolite of the antidepressant Venlafaxine.[3][4]

Experimental Protocol: Synthesis of Desvenlafaxine

The following protocol details the O-demethylation of Venlafaxine to Desvenlafaxine using 2-Diethylaminoethanethiol. This process is adapted from patent literature describing the synthesis of Desvenlafaxine.[3]

Materials:

-

Venlafaxine free base

-

2-(diethylamino)ethanethiol

-

Polyethylene (B3416737) glycol 400 (PEG400)

-

30% w/w solution of sodium methanolate in methanol

-

1 M hydrochloric acid

Procedure:

-

In a 100 mL flask, charge 8 g (0.027 mol) of Venlafaxine free base, 13 mL of polyethylene glycol 400 (PEG400), and 6.9 g (0.041 mol) of 2-(diethylamino)ethanethiol.

-

Slowly add 13.2 g (13.6 mL, 0.073 mol) of a 30% w/w solution of sodium methanolate in methanol to the flask.

-

Heat the resulting suspension to approximately 195°C, allowing the methanol to distill off during the heating process.

-

Maintain the reaction mixture at this temperature with stirring for four hours.

-

After the reaction is complete, cool the mixture to 20-25°C.

-

Adjust the pH of the mixture to approximately 9.5 by adding 30 mL of 1 M hydrochloric acid.

-

Filter the resulting suspension to isolate the crude Desvenlafaxine.

Note: This protocol is for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting.

Synthesis Workflow

The role of this compound as a demethylating agent in the synthesis of Desvenlafaxine from Venlafaxine is illustrated in the following diagram.

References

- 1. This compound CAS#: 1942-52-5 [m.chemicalbook.com]

- 2. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Synthesis of 2-Diethylaminoethanethiol Hydrochloride

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Diethylaminoethanethiol hydrochloride, a crucial chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This guide details a reliable two-step synthesis, starting from the readily available 2-(diethylamino)ethanol (B1670525).

The synthesis proceeds via an initial chlorination of the starting alcohol to produce the key intermediate, 2-(diethylamino)ethyl chloride hydrochloride. This intermediate is subsequently converted to the target thiol compound.

Step 1: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

The most common and well-established method for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is the reaction of 2-diethylaminoethanol with thionyl chloride (SOCl₂).[1][2] This reaction effectively replaces the hydroxyl group with a chlorine atom. The in-situ generation of hydrogen chloride (HCl) during the reaction protonates the tertiary amine, leading to the formation of the stable hydrochloride salt.[2]

A detailed methodology for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride is as follows, adapted from established laboratory procedures:[2][3][4]

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous methanol (B129727) or absolute ethanol (B145695) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to a temperature between -10°C and 0°C.[3]

-

Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. The temperature should be maintained below 20°C throughout the addition, as the reaction is highly exothermic.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for approximately 2.5 hours to ensure the reaction goes to completion.[3]

-

Following the reaction, the solvent and any excess thionyl chloride are removed by concentration under reduced pressure.

-

The resulting crude product is then dissolved in anhydrous methanol or absolute ethanol and heated to dissolve the solid.[3][4]

-

The solution is then cooled in an ice-salt bath to induce crystallization. For instance, cooling to -8°C for 7 hours can be effective.[3]

-

The crystalline product is collected by suction filtration, washed with a small amount of cold recrystallization solvent, and dried under vacuum to yield 2-(diethylamino)ethyl chloride hydrochloride.

The following table summarizes typical quantitative data for the synthesis of 2-(diethylamino)ethyl chloride hydrochloride.

| Parameter | Value | Reference |

| Molar Ratio (Thionyl Chloride: 2-(Diethylamino)ethanol) | 1.1 : 1 | [3] |

| Purity of Product | 99.74% | [3] |

| Molar Yield | 98.08% | [3] |

Step 2: Synthesis of this compound

The second step involves the conversion of 2-(diethylamino)ethyl chloride hydrochloride to this compound. A documented method for this transformation involves the use of thiourea (B124793) followed by hydrolysis.[5] This process first forms an S-substituted isothiourea salt, which is then hydrolyzed with a strong base to yield the final thiol product.[5]

The reaction proceeds by nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride ion and forming the isothiourea salt. Subsequent alkaline hydrolysis cleaves the C-S bond of the intermediate, liberating the desired thiol.

The general procedure, as described in the patent literature, is as follows:[5]

Materials:

-

2-(Diethylamino)ethyl chloride hydrochloride

-

Thiourea

-

A strong base (e.g., sodium hydroxide)

-

Appropriate solvents

Procedure:

-

2-(diethylamino)ethyl chloride hydrochloride is reacted with thiourea in a suitable solvent to form the S-substituted isothiourea salt.

-

After the formation of the intermediate, the reaction mixture is treated with a strong base to induce hydrolysis.

-

The hydrolysis reaction yields 2-diethylaminoethanethiol.

-

The final product is then likely converted back to its hydrochloride salt for stability and ease of handling, although the patent focuses on the preparation of the free base.[5]

The following table presents the reported yield for this conversion.

| Parameter | Value | Reference |

| Product Yield | >80% | [5] |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Step 1

Caption: Experimental workflow for the synthesis of the chloride intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Diethylaminoethylchloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101250145A - The preparation method of diethylaminoethanethiol - Google Patents [patents.google.com]

2-Diethylaminoethanethiol Hydrochloride: An In-depth Technical Guide on Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethanethiol hydrochloride (DEAET·HCl) is a thiol-containing compound with a multifaceted pharmacological profile. This technical guide synthesizes the current understanding of its potential mechanisms of action, drawing parallels from related aminothiol (B82208) compounds. While specific quantitative data and detailed experimental validation for DEAET·HCl are limited in publicly available literature, this document outlines the theoretical frameworks for its action as a cholinesterase reactivator, a radioprotective agent, and its potential anticancer and antiviral activities. Detailed experimental protocols are provided to guide future research and characterization of this compound.

Cholinesterase Reactivation

Organophosphate (OP) compounds, including certain pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. The primary therapeutic intervention involves the administration of an AChE reactivator.

Mechanism of Action

DEAET·HCl, as a nucleophilic thiol, is postulated to function as a cholinesterase reactivator. The mechanism involves the nucleophilic attack of the sulfur atom on the phosphorus atom of the organophosphate-AChE conjugate. This displaces the organophosphate from the serine residue in the active site of AChE, thereby regenerating the active enzyme.

A simplified workflow for this proposed mechanism is as follows:

Caption: Proposed mechanism of AChE reactivation by DEAET.

Quantitative Analysis

To date, specific kinetic constants for the reactivation of OP-inhibited AChE by DEAET·HCl have not been reported. Key parameters to determine would include:

| Parameter | Description |

| kr | The second-order reactivation rate constant, indicating the efficiency of the reactivator. |

| KD | The dissociation constant of the reactivator from the inhibited enzyme, reflecting binding affinity. |

| k2 | The first-order rate constant for the phosphorylation of the reactivator by the organophosphate. |

Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol describes a method to determine the reactivation potency of DEAET·HCl on organophosphate-inhibited acetylcholinesterase.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Organophosphate inhibitor (e.g., paraoxon, sarin (B92409) surrogate)

-

This compound (DEAET·HCl)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Inhibition of AChE: Incubate a solution of AChE with a known concentration of the organophosphate inhibitor to achieve >95% inhibition.

-

Removal of Excess Inhibitor: Remove excess, unbound organophosphate by dialysis or gel filtration.

-

Reactivation: Add varying concentrations of DEAET·HCl to the inhibited AChE solution. Incubate for specific time intervals (e.g., 5, 15, 30, 60 minutes).

-

Measurement of AChE Activity: a. To each well of a 96-well plate, add the reactivated enzyme solution. b. Add DTNB solution. c. Initiate the reaction by adding the substrate, ATCI. d. Measure the rate of formation of the yellow product (5-thio-2-nitrobenzoate) by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme. Determine the reactivation rate constants (kr) by plotting the observed reactivation rate against the concentration of DEAET·HCl.

Radioprotection

Aminothiol compounds are a well-established class of radioprotective agents. They are believed to mitigate the damaging effects of ionizing radiation through several mechanisms.

Mechanism of Action

The radioprotective effects of DEAET·HCl are likely attributable to its thiol group and can be summarized by the following mechanisms:

-

Free Radical Scavenging: Ionizing radiation generates reactive oxygen species (ROS) that damage cellular components, including DNA. The thiol group of DEAET·HCl can donate a hydrogen atom to neutralize these free radicals.

-

Induction of Hypoxia: Some aminothiols can induce a temporary state of hypoxia (low oxygen) in tissues. Since oxygen is required for the fixation of radiation-induced damage, this hypoxia can be protective.

-

Mixed Disulfide Formation: DEAET·HCl can form mixed disulfides with proteins and other endogenous thiols, which may protect these molecules from radiation damage.

The following diagram illustrates the central role of free radical scavenging:

Caption: Free radical scavenging mechanism of DEAET.

Quantitative Analysis

The efficacy of a radioprotective agent is often quantified by the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose required to produce a given biological effect (e.g., lethality) in the presence of the protective agent to the dose required to produce the same effect in its absence.

| Parameter | Description |

| DRF | Dose Reduction Factor. A higher DRF indicates greater radioprotective efficacy. |

Experimental Protocol: In Vivo Radioprotection Assay (Mouse Survival Study)

This protocol outlines a method to determine the DRF of DEAET·HCl in a murine model.

Materials:

-

Male or female mice (e.g., C57BL/6), 8-10 weeks old

-

This compound (DEAET·HCl)

-

Source of whole-body gamma or X-irradiation

-

Sterile saline solution

Procedure:

-

Toxicity Determination: Determine the maximum tolerated dose (MTD) of DEAET·HCl by administering escalating doses to non-irradiated mice and observing for adverse effects.

-

Grouping: Divide mice into several groups:

-

Control (vehicle + irradiation)

-

DEAET·HCl (at a fraction of the MTD) + irradiation

-

Sham-irradiated controls (vehicle and DEAET·HCl without irradiation)

-

-

Drug Administration: Administer DEAET·HCl or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time before irradiation (e.g., 15-30 minutes).

-

Irradiation: Expose the mice to a range of doses of whole-body irradiation.

-

Observation: Monitor the mice for 30 days for survival, body weight changes, and signs of radiation sickness.

-

Data Analysis: a. Calculate the LD50/30 (the dose of radiation that is lethal to 50% of the animals within 30 days) for both the control and the DEAET·HCl-treated groups. b. Calculate the DRF using the formula: DRF = LD50/30 (with DEAET·HCl) / LD50/30 (control).

Anticancer Activity

The potential anticancer activity of DEAET·HCl may be linked to its ability to induce oxidative stress in cancer cells, which are often more susceptible to such stress than normal cells.

Mechanism of Action

The thiol group of DEAET·HCl could participate in redox cycling, leading to the generation of ROS within cancer cells. This increase in intracellular ROS can trigger apoptotic cell death pathways.

A potential signaling pathway that could be investigated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Caption: Hypothetical DEAET-induced apoptotic pathway via ROS and MAPK.

Quantitative Analysis

The cytotoxic effect of DEAET·HCl against cancer cells is typically quantified by the half-maximal inhibitory concentration (IC50).

| Parameter | Description |

| IC50 | The concentration of a drug that is required for 50% inhibition of cell viability in vitro. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 of DEAET·HCl on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)

-

Normal cell line (for selectivity assessment, e.g., HEK293)

-

This compound (DEAET·HCl)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of DEAET·HCl for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the concentration of DEAET·HCl. Calculate the IC50 value from the dose-response curve.

Antiviral Activity

Thiol-containing compounds have been reported to exhibit antiviral activity against a range of viruses, particularly enveloped viruses like Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).

Mechanism of Action

The proposed antiviral mechanisms for thiol compounds like DEAET·HCl include:

-

Inhibition of Viral Entry: The compound may interact with viral envelope glycoproteins or host cell receptors, preventing the virus from binding to and entering the host cell.

-

Disruption of Viral Proteins: The thiol group could reduce disulfide bonds in viral proteins that are essential for their structure and function.

-

Inhibition of Viral Replication: The compound might interfere with viral enzymes, such as DNA polymerase, that are necessary for viral replication.

Quantitative Analysis

The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50).

| Parameter | Description |

| EC50 | The concentration of a drug that is required to inhibit viral replication by 50%. |

| Selectivity Index (SI) | The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound. SI = CC50 / EC50. |

Experimental Protocol: Plaque Reduction Assay for HSV

This protocol is used to determine the antiviral activity of DEAET·HCl against HSV.

Materials:

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Susceptible host cells (e.g., Vero cells)

-

This compound (DEAET·HCl)

-

Cell culture medium

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Grow a confluent monolayer of Vero cells in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of HSV (to produce a countable number of plaques).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of DEAET·HCl.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of DEAET·HCl compared to the virus control. Determine the EC50 from the dose-response curve.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential across multiple domains, including as a cholinesterase reactivator, a radioprotective agent, and potentially as an anticancer and antiviral drug. The mechanisms of action are likely centered around the reactivity of its thiol group. However, a notable gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for DEAET·HCl itself. The experimental protocols provided in this guide offer a roadmap for future research to rigorously characterize its pharmacological profile. Elucidating the specific signaling pathways modulated by DEAET·HCl will be crucial for its development as a therapeutic agent.

An In-depth Technical Guide to 2-Diethylaminoethanethiol Hydrochloride: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethanethiol hydrochloride is a versatile organosulfur compound with a range of applications in biomedical research and materials science. This technical guide provides a comprehensive overview of its primary uses, focusing on its roles as a capping agent in nanoparticle synthesis, a potential radioprotective agent, and its investigational use in anticancer and antiviral research. This document synthesizes available data, presents experimental methodologies, and visualizes key concepts to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

This compound, also known as N,N-Diethyl-2-mercaptoethylamine hydrochloride, is a thiol-containing compound with the chemical formula C₆H₁₆ClNS. It is typically a white crystalline solid with a characteristic unpleasant odor.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.

| Property | Value |

| Molecular Formula | C₆H₁₆ClNS |

| Molecular Weight | 169.72 g/mol |

| CAS Number | 1942-52-5 |

| Appearance | White crystalline solid |

| Melting Point | 170-175 °C |

| Solubility | Soluble in water |

Applications

Capping Agent in Nanoparticle Synthesis

This compound serves as an effective capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles.[2] The thiol (-SH) group exhibits a strong affinity for the surface of these metals, forming a protective monolayer that prevents aggregation and controls the size and stability of the nanoparticles. The diethylamino group contributes to the overall charge and solubility of the functionalized nanoparticles.

Quantitative Data on Nanoparticle Characteristics:

Hydrophilic gold and silver nanoparticles stabilized with this compound (DEA) have been successfully prepared and characterized. The resulting nanoparticles typically exhibit a mean diameter of less than 10 nm.[2]

| Nanoparticle Type | Stabilizing Agent | Mean Diameter | Characterization Techniques |

| Gold Nanoparticles (AuNPs) | This compound | < 10 nm | Dynamic Light Scattering (DLS), Field-Emission Scanning Electron Microscopy (FE-SEM), X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR) |

| Silver Nanoparticles (AgNPs) | This compound | < 10 nm | DLS, FE-SEM, XPS, NEXAFS, XAS, NMR |

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles (Adapted from General Thiol-Capping Methods)

This protocol is a representative procedure adapted from established methods for the synthesis of thiol-derivatized gold nanoparticles.[3][4][5]

Materials:

-

Hydrogen tetrachloroaurate(III) (HAuCl₄)

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of HAuCl₄.

-

In a separate flask, dissolve this compound in toluene.

-

Mix the aqueous HAuCl₄ solution with the toluene solution of the thiol under vigorous stirring.

-

A freshly prepared aqueous solution of NaBH₄ is slowly added to the biphasic mixture.

-

Continue stirring for several hours to allow for the formation and stabilization of the gold nanoparticles.

-

Separate the organic phase containing the capped gold nanoparticles.

-

Purify the nanoparticles by precipitation with ethanol followed by centrifugation and washing to remove excess thiol and other reagents.

-

The purified nanoparticles can be redispersed in a suitable solvent for characterization and further use.

Logical Workflow for Gold Nanoparticle Synthesis:

Radioprotective Agent

Aminothiols, as a class of compounds, have been extensively studied for their radioprotective properties.[6] The proposed mechanism of action involves the scavenging of free radicals generated by ionizing radiation, which are known to cause significant damage to biological molecules, including DNA.[6][7] The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating their harmful effects.[7] Additionally, it is hypothesized that aminothiols can interact with and stabilize DNA, reducing its susceptibility to radiation-induced damage.[8]

Experimental Protocol: In Vivo Evaluation of Radioprotective Efficacy (General Protocol)

This protocol is a generalized procedure for assessing the radioprotective effects of a compound in a murine model.

Materials:

-

Test compound (e.g., this compound)

-

Laboratory mice

-

Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

-

Appropriate vehicle for drug administration (e.g., saline)

Procedure:

-

Determine the LD50/30 (the lethal dose of radiation that causes death in 50% of the animals within 30 days) for the specific strain of mice.

-

Administer the test compound to a group of mice at a predetermined dose and time before irradiation. A control group receives the vehicle only.

-

Expose both groups of mice to a lethal dose of whole-body irradiation.

-

Monitor the survival of the mice for 30 days.

-

Calculate the dose reduction factor (DRF) by comparing the LD50/30 of the treated group to the control group.

Signaling Pathway: General Mechanism of Aminothiol (B82208) Radioprotection

Investigational Anticancer and Antiviral Applications

The potential of this compound in anticancer and antiviral research is an emerging area of interest. While specific studies focusing solely on this compound are limited, related compounds and the broader class of thiols have shown promise.

Anticancer Potential: Some studies have explored novel compounds incorporating the 2-diethylaminoethanethiol moiety for their anticancer properties. The rationale often involves leveraging the reactivity of the thiol group or the physicochemical properties imparted by the diethylamino group to target cancer cells. Mechanisms could potentially involve the induction of apoptosis, inhibition of key enzymes, or interaction with cellular macromolecules. However, quantitative data such as IC50 values for this compound against specific cancer cell lines are not yet established in the public domain.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Protocol)

This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line(s) of interest

-

Normal (non-cancerous) cell line for selectivity assessment

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer and normal cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include untreated and vehicle-treated controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals and measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Potential: Thiol-containing compounds have been investigated for their antiviral activity, particularly in the context of viruses where disulfide bonds in viral proteins are crucial for infectivity.[8] The reducing potential of the thiol group can disrupt these disulfide bonds, potentially inactivating the virus or preventing its entry into host cells. While this provides a theoretical basis for the antiviral potential of this compound, specific experimental evidence and data are needed.

Experimental Protocol: Plaque Reduction Assay (General Protocol)

This is a standard method to evaluate the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Test compound (this compound)

-

Cell culture medium and agar (B569324) overlay

-

Crystal violet solution

Procedure:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Prepare serial dilutions of the virus and the test compound.

-

Infect the cell monolayers with the virus in the presence of different concentrations of the test compound.

-

After an adsorption period, remove the inoculum and add an agar overlay containing the respective concentrations of the compound.

-

Incubate the plates until viral plaques (zones of cell death) are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value (the effective concentration of the compound that reduces the number of plaques by 50%).

Conclusion

This compound is a chemical entity with established utility and significant potential in various scientific domains. Its role as a capping agent for the synthesis of stable metallic nanoparticles is well-documented. As an aminothiol, it belongs to a class of compounds with known radioprotective properties, primarily attributed to their free radical scavenging ability. The exploration of its anticancer and antiviral activities is still in its nascent stages but holds promise based on the known reactivity of thiol-containing molecules. Further in-depth research, including detailed mechanistic studies and quantitative efficacy evaluations, is warranted to fully elucidate and harness the therapeutic and technological potential of this compound. This guide serves as a foundational resource to encourage and facilitate such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. katecarroll.com [katecarroll.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ICRP [icrp.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of 2-Diethylaminoethanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Diethylaminoethanethiol hydrochloride in various solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Properties at a Glance

| Property | Value |

| Molecular Formula | C₆H₁₆ClNS |

| Molecular Weight | 169.72 g/mol |

| Appearance | White to light beige crystalline powder |

| Melting Point | 170-175 °C[1] |

Solubility Profile of this compound

Table 1: Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Soluble[2] |

| Ethanol | Soluble[2] |

| Chloroform | Slightly Soluble[3] |

| Methanol | Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Heated Methanol | Slightly Soluble[4] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol based on the widely used shake-flask method for determining the equilibrium solubility of a solid compound. This methodology can be adapted to quantify the solubility of this compound in the solvents listed above.

Objective:

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

High-purity solvents (Water, Ethanol, etc.)

-

Analytical balance

-

Thermostatically controlled orbital shaker or incubator

-

Screw-capped vials

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as an HPLC-UV or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume of the selected solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typical, and the optimal time should be determined empirically.

-

Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately pass the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualized Workflows and Pathways

To further aid in the practical application of this information, the following diagrams illustrate a general workflow for solubility determination and a plausible synthesis pathway for this compound.

Caption: General experimental workflow for solubility determination.

Caption: Plausible synthesis pathway for this compound.

References

2-Diethylaminoethanethiol Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Diethylaminoethanethiol hydrochloride. Understanding these parameters is critical for maintaining the compound's integrity and ensuring the accuracy and reproducibility of research and development activities. This guide synthesizes available data on its stability profile, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Core Stability Profile

This compound is a hygroscopic solid that is sensitive to air and moisture. It is generally stable when stored under recommended conditions. However, its thiol group is susceptible to oxidation, and the compound can degrade under various stress conditions.

Table 1: Summary of Qualitative Stability Data

| Parameter | Observation | Citation |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | |

| Air Sensitivity | Sensitive to air. | |

| Moisture Sensitivity | Sensitive to moisture. | |

| Thermal Stability | Stable at room temperature under recommended storage conditions. | |

| Incompatibilities | Strong oxidizing agents. |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines should be strictly adhered to.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Citation |

| Temperature | Store in a cool, dry place. Refrigeration is recommended. | |

| Atmosphere | Handle and store under an inert gas (e.g., argon, nitrogen). | |

| Container | Keep container tightly closed. | |

| Moisture | Protect from moisture. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure, particularly the presence of a thiol group.

One of the primary degradation pathways for thiols is oxidation. The thiol group (-SH) can be oxidized to form a disulfide (-S-S-), and further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Caption: Potential Oxidative Degradation Pathway of 2-Diethylaminoethanethiol.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on this compound to evaluate its intrinsic stability and identify potential degradation products. These protocols are based on ICH guidelines for stability testing of new drug substances.

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and establish degradation pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). The concentration will depend on the analytical method used for detection.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.

Methodology (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific quantitative stability data for this compound is limited in publicly accessible sources, a clear understanding of its qualitative stability profile and adherence to recommended storage and handling procedures are paramount for its effective use in research and development. The compound's hygroscopic and air/moisture-sensitive nature necessitates storage in a cool, dry, and inert environment. The provided experimental protocols offer a framework for conducting forced degradation studies to elucidate its stability characteristics and develop robust, stability-indicating analytical methods. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific use case.

Navigating the Safe Handling of 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Diethylaminoethanethiol hydrochloride (CAS No. 1942-52-5). A thorough understanding and strict adherence to these guidelines are paramount to ensure a safe laboratory environment and minimize the risk of exposure. This document synthesizes critical information from safety data sheets and chemical databases to support the work of professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is recognized by its unpleasant odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C6H16ClNS | [1][2][3][4] |

| Molecular Weight | 169.72 g/mol | [1][3][4][5] |

| Appearance | White crystalline solid / crystals with lumps | [1][6] |

| Melting Point | 170-175 °C (lit.) | [3][5] |

| Odor | Unpleasant / Stench | [1][6] |

| Stability | Stable under recommended storage conditions. Hygroscopic and sensitive to air and moisture. | [6][7] |

Hazard Identification and Toxicological Data

This compound is classified as an irritant.[1] It is harmful if it comes into contact with skin, eyes, or is inhaled, causing skin, eye, and respiratory tract irritation.[1][6]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

While comprehensive toxicological data is not fully available, an intraperitoneal LD50 in mice has been reported as 280 mg/kg.[6] Other acute toxicity data, such as oral and dermal LD50s, are largely unavailable.[6] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risks.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure. The following workflow outlines the essential PPE for handling this compound.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are designed to isolate personnel from the hazard.

-

Ventilation: Work should be conducted in a well-ventilated area.[6] A properly operating chemical fume hood is recommended, especially when dust or aerosols may be generated.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[7]

Handling Procedures

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[7]

-

Use only in a well-ventilated area.[7]

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Keep the container tightly closed in a dry and well-ventilated place.[6]

-

The substance is hygroscopic and sensitive to air and moisture; therefore, it should be handled and stored under an inert gas.[6][8]

-

Store in a cool place.[2] Some suppliers recommend refrigeration.[7]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures.

Caption: First-Aid Measures for Exposure.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including respiratory protection.[6] Avoid dust formation and breathing vapors, mist, or gas.[6] Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Containment and Cleanup: Sweep up and shovel the material.[7] Place in suitable, closed containers for disposal.[6] Avoid creating dust.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Disposal Considerations

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7]

Conclusion

This compound presents manageable hazards when handled with the appropriate safety precautions and engineering controls. This guide provides a framework for its safe use in a research and development setting. All personnel should be thoroughly trained on these procedures before working with this compound. Always consult the most recent Safety Data Sheet from your supplier for the latest information.

References

- 1. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 1942-52-5 [m.chemicalbook.com]

- 4. This compound, 95% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 2-二乙氨基乙硫醇 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.ca [fishersci.ca]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Unraveling the Degradation Profile of 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific studies on the degradation products of 2-Diethylaminoethanethiol hydrochloride. The following guide is based on the compound's functional group chemistry, general principles of forced degradation studies, and degradation pathways of analogous compounds like cysteamine. The degradation products and pathways described herein are predicted and require experimental verification.

Introduction

This compound is a thiol-containing compound with a tertiary amine, making it susceptible to specific degradation pathways that can impact its purity, stability, and safety. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations. This technical guide provides a predictive overview of the potential degradation products of this compound under various stress conditions, outlines hypothetical experimental protocols for forced degradation studies, and presents logical workflows for this analysis.

Predicted Degradation Pathways

Based on the chemical structure of 2-Diethylaminoethanethiol, the primary sites for degradation are the thiol (-SH) and the tertiary amine (-N(CH₂CH₃)₂) groups. The most anticipated degradation pathways are oxidation and, to a lesser extent, reactions related to the tertiary amine.

Oxidative Degradation

The thiol group is highly susceptible to oxidation. In the presence of oxygen, metal ions, or other oxidizing agents, 2-Diethylaminoethanethiol is predicted to undergo oxidation to form a disulfide dimer. Further oxidation could lead to the formation of sulfinic and sulfonic acids.

Other Potential Degradation Reactions

While oxidation is the most probable degradation pathway, the tertiary amine group could potentially undergo N-dealkylation or N-oxidation under specific and more aggressive conditions, though these are generally less common for simple trialkylamines under typical pharmaceutical stress testing conditions.

Summary of Predicted Degradation Products

The following table summarizes the predicted degradation products of this compound under standard forced degradation conditions.

| Stress Condition | Predicted Degradation Products | Predicted Mechanism |

| Oxidative (e.g., H₂O₂) | Bis(2-(diethylamino)ethyl) disulfide, 2-(Diethylamino)ethanesulfinic acid, 2-(Diethylamino)ethanesulfonic acid | Oxidation of the thiol group |

| Acidic Hydrolysis (e.g., HCl) | Likely stable, potential for minor, unidentified degradants under harsh conditions | The C-S and C-N bonds are generally stable to hydrolysis. |

| Basic Hydrolysis (e.g., NaOH) | Likely stable, potential for minor, unidentified degradants under harsh conditions | The C-S and C-N bonds are generally stable to hydrolysis. |

| Thermal (Dry Heat) | Potential for various fragmentation products | Thermal decomposition |

| Photolytic (UV/Vis light) | Potential for radical-mediated degradation products | Photodegradation |

Hypothetical Experimental Protocols for Forced Degradation Studies

The following protocols are suggested for initiating forced degradation studies on this compound. These are general guidelines and should be optimized based on preliminary results.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 N and 1 N HCl separately.

-

Store the solutions at 60°C for up to 48 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 N and 1 N NaOH separately.

-

Store the solutions at 60°C for up to 48 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a 3% solution of hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for up to 48 hours.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid drug substance in a petri dish.

-

Expose to dry heat at 105°C for 48 hours.

-

Dissolve the samples in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid drug substance to UV (254 nm) and visible light in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze samples after a defined exposure period.

-

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its potential degradation products.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies and identifying degradation products.

Conclusion

While specific degradation data for this compound is not currently available, a predictive analysis based on its chemical structure strongly suggests that the primary degradation pathway is the oxidation of the thiol group to form a disulfide and subsequently more oxidized sulfur species. The tertiary amine is expected to be relatively stable under typical forced degradation conditions. The provided hypothetical protocols and workflows offer a robust starting point for researchers and drug development professionals to experimentally determine the degradation profile of this compound, which is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

Spectroscopic and Synthetic Insights into 2-Diethylaminoethanethiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR and IR) of 2-Diethylaminoethanethiol hydrochloride, a compound of interest in pharmaceutical research and development. This document details its characteristic spectral data, outlines the experimental protocols for obtaining such data, and presents a logical workflow for its synthesis.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.3-3.5 | Multiplet | -CH₂- (adjacent to N) |

| ~2.8-3.0 | Multiplet | -CH₂- (adjacent to S) |

| ~2.7-2.9 | Quartet | -N(CH₂CH₃)₂ |

| ~1.2-1.4 | Triplet | -N(CH₂CH₃)₂ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~50-55 | -CH₂- (adjacent to N) |

| ~45-50 | -N(CH₂CH₃)₂ |

| ~20-25 | -CH₂- (adjacent to S) |

| ~10-15 | -N(CH₂CH₃)₂ |

Note: The specific chemical shifts are estimations based on spectral databases and may vary.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.